Potassium allyltrifluoroborate
Overview
Description
Potassium allyltrifluoroborate is a chemical compound with the empirical formula C3H5BF3K . It is a solid substance that is used in various chemical reactions .
Synthesis Analysis
Potassium allyltrifluoroborate can be synthesized from allyl alcohols. These are regio- and stereoselectively converted to allyl boronic acids and subsequently to trifluoro (allyl)borates with tetrahydroxy diboron. This process yields high isolated yields using palladium pincer-complex catalysis .Molecular Structure Analysis
The molecular formula of Potassium allyltrifluoroborate is C3H5BF3K, and it has an average mass of 147.976 Da .Chemical Reactions Analysis
Potassium allyltrifluoroborate is involved in various chemical reactions. For instance, it is used in the allylation of aldehydes and ketones. Allyl alcohols are converted to allyl boronic acids and then to trifluoro (allyl)borates with tetrahydroxy diboron using palladium pincer-complex catalysis .Physical And Chemical Properties Analysis
Potassium allyltrifluoroborate is a solid substance. It has a molecular weight of 147.98 and its melting point is greater than 300°C .Scientific Research Applications
Mild Double Allylboration Reactions
Potassium allyltrifluoroborate is used in double allylboration reactions of nitriles and acid anhydrides. This process forms bis-allyl amines and esters. The method is notable for being mild, chemoselective, and metal-free, utilizing a stable potassium organotrifluoroborate reagent (Ramadhar, Bansagi, & Batey, 2013).
Cross-Coupling Reaction in Aqueous Media
Potassium allyltrifluoroborate is also involved in the cross-coupling reaction with organic chlorides in aqueous media. This process, catalyzed by an oxime-derived palladacycle, is significant for being conducted under phosphine-free conditions (Alacid & Nájera, 2008).
Allylation and Diastereoselective Synthesis
The compound is utilized in the allylation and diastereoselective syn or anti-crotylation of N-toluenesulfonylimines. It produces homoallylic amines with high yields and excellent diastereoselectivity, highlighting its stability in air and moisture (Li & Batey, 2004).
Isomerization of Allylrhodium Intermediates
In a study, allylrhodium species generated from potassium allyltrifluoroborates underwent isomerization, reacting with cyclic imines to produce complex products. This application is notable for its high enantioselectivity (Hepburn & Lam, 2014).
Ultrasound-Promoted Synthesis
The use of ultrasound irradiation to promote the allylation of aldehydes with potassium allyltrifluoroborates is another significant application. This method is advantageous for its minimal use of solvents and the absence of additional catalysts or promoters, yielding products at room temperature without further purification (Freitas et al., 2014).
Synthesis of Allyl Sulfones
Potassium allyltrifluoroborates undergo a bora-ene reaction with sulfur dioxide to produce sulfinyloxy-trifluoroborates, which are then alkylated to produce sulfones. This method is notable for its high yield and the ability to transform potassium allyltrifluoroborates into allyl sulfones (Stikute, Lugiņina, & Turks, 2017).
Future Directions
Potassium allyltrifluoroborate has been proven to be a good option to replace allylboronic acids and allylboronate esters in allylation reactions. These compounds are stable, easy to handle, compatible with several functional groups, and can be stored for a long time . Future research may continue to explore its potential uses and benefits in various chemical reactions.
properties
IUPAC Name |
potassium;trifluoro(prop-2-enyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2H,1,3H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPZAMJXLCDMIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC=C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635395 | |
Record name | Potassium trifluoro(prop-2-en-1-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium allyltrifluoroborate | |
CAS RN |
233664-53-4 | |
Record name | Potassium trifluoro(prop-2-en-1-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium Allyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.